molecular formula C23H26N2O9S2 B14669038 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1'-biphenyl)-ar,ar'-disulfonate CAS No. 40481-41-2

1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1'-biphenyl)-ar,ar'-disulfonate

Cat. No.: B14669038
CAS No.: 40481-41-2
M. Wt: 538.6 g/mol
InChI Key: FCRHTFYQPBQIDG-UHFFFAOYSA-N
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Description

1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrole ring, and a biphenyl group, all connected through various functional groups. The presence of these diverse functional groups makes this compound a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the morpholine derivative, followed by the introduction of the pyrrole ring through a series of condensation reactions. The biphenyl group is then attached using a coupling reaction, and the final disulfonate groups are introduced through sulfonation reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques allows for the efficient production of large quantities of the compound with minimal waste. Advanced purification methods, such as chromatography and crystallization, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of therapeutic applications, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research.

Properties

CAS No.

40481-41-2

Molecular Formula

C23H26N2O9S2

Molecular Weight

538.6 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C12H10O6S2.C11H16N2O3/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;14-10-2-3-11(15)13(10)5-1-4-12-6-8-16-9-7-12/h1-8H,(H,13,14,15)(H,16,17,18);2-3H,1,4-9H2

InChI Key

FCRHTFYQPBQIDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)C=CC2=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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